molecular formula C11H13NO B11912914 1-(3-Phenylazetidin-1-yl)ethanone CAS No. 91132-00-2

1-(3-Phenylazetidin-1-yl)ethanone

Cat. No.: B11912914
CAS No.: 91132-00-2
M. Wt: 175.23 g/mol
InChI Key: FZUPNUBFESVSFL-UHFFFAOYSA-N
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Description

1-(3-Phenylazetidin-1-yl)ethanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylazetidin-1-yl)ethanone typically involves the reaction of 3-phenylazetidine with ethanoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the azetidine ring attacks the carbonyl carbon of ethanoyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylazetidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Phenylazetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Phenylazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Phenylazetidin-1-yl)ethanone is unique due to its azetidine ring, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

91132-00-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(3-phenylazetidin-1-yl)ethanone

InChI

InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

FZUPNUBFESVSFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)C2=CC=CC=C2

Origin of Product

United States

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